molecular formula C20H18IN3O3S B2397240 N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide CAS No. 450338-65-5

N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide

Cat. No.: B2397240
CAS No.: 450338-65-5
M. Wt: 507.35
InChI Key: DIOVVSWBXSIPMR-UHFFFAOYSA-N
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Description

N-(2-(2,3-Dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core modified with a 5,5-dioxide moiety. The structure includes a 2,3-dimethylphenyl substituent at position 2 and a 2-iodobenzamide group at position 2. The iodine atom on the benzamide introduces steric bulk and weak electron-donating effects, while the dimethylphenyl group enhances lipophilicity.

Properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18IN3O3S/c1-12-6-5-9-18(13(12)2)24-19(15-10-28(26,27)11-17(15)23-24)22-20(25)14-7-3-4-8-16(14)21/h3-9H,10-11H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOVVSWBXSIPMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=CC=C4I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18IN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a thieno[3,4-c]pyrazole core, which is known for various biological activities. This article explores its biological activity, particularly focusing on anticancer properties and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H25N3O3SC_{22}H_{25}N_{3}O_{3}S, with a molecular weight of approximately 415.6 g/mol. The structural features of this compound include:

  • Thieno[3,4-c]pyrazole core : This heterocyclic structure is associated with diverse biological activities.
  • Dioxo functional groups : These contribute to the compound's reactivity and potential biological effects.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer activity. For instance:

  • Cell Line Studies : In vitro studies have shown that similar thieno[3,4-c]pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, one study reported an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells for a related compound .
  • Mechanism of Action : The proposed mechanisms include the induction of apoptosis and inhibition of cell proliferation through interference with cellular signaling pathways.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown varying degrees of activity against bacteria and fungi, with some derivatives exhibiting MIC values comparable to standard antibiotics .
  • Comparative Efficacy : In tests against pathogens like Staphylococcus aureus and Candida albicans, certain derivatives showed significant antibacterial and antifungal activities .

Summary of Biological Activities

Activity TypeModel/AssayIC50/EffectReference
AnticancerHCT-116 Cell Line6.2 μM
AntibacterialStaphylococcus aureusMIC = 15.62 μg/mL
AntifungalCandida albicansMIC = 15.62 μg/mL

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of thieno[3,4-c]pyrazole derivatives including this compound against multiple cancer cell lines. The results indicated that these compounds could induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Case Study 2: Antimicrobial Spectrum

Another investigation focused on the antimicrobial spectrum of related compounds. The study utilized disk diffusion methods to assess the efficacy against various pathogens. Results demonstrated that certain derivatives exhibited broad-spectrum activity with significant inhibition zones compared to controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The thieno[3,4-c]pyrazole-5,5-dioxide core distinguishes this compound from other heterocyclic systems. Below is a comparative analysis with analogs:

Compound Core Structure Key Substituents Physicochemical Properties Structural Insights
N-(2-(2,3-Dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide Thieno[3,4-c]pyrazole-5,5-dioxide 2-(2,3-Dimethylphenyl), 3-(2-iodobenzamide) High molecular weight (iodine contributes to steric bulk); moderate solubility in polar solvents. Iodo group may hinder π-stacking; dimethylphenyl enhances hydrophobic interactions.
N-(5,5-Dioxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide Thieno[3,4-c]pyrazole-5,5-dioxide 2-Phenyl, 3-(2-ethoxybenzamide) Ethoxy group improves solubility in ethanol/water; lower melting point (~180–185°C). Ethoxy oxygen participates in hydrogen bonding, enhancing crystallinity .
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolo[3,2-a]pyrimidine Trimethylbenzylidene, furan, nitrile High polarity (nitrile and carbonyl groups); melting point 243–246°C. Nitrile and carbonyl groups enable dipole-dipole interactions; furan contributes π-π stacking.
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate Imidazo[1,2-a]pyridine Nitrophenyl, cyano, ester groups High polarity (nitro and cyano groups); melting point 243–245°C. Nitro group stabilizes charge transfer; ester groups enhance solubility in organic solvents.

Electronic and Steric Effects

  • Iodo vs. Ethoxy Substituents : The 2-iodobenzamide group in the target compound introduces steric hindrance and weak electron-donating effects, whereas the ethoxy group in the analog provides hydrogen-bonding capability and improved solubility.
  • Dimethylphenyl vs.
  • Nitrile vs. Iodo : In compound 11a , the nitrile group’s strong electron-withdrawing nature contrasts with the iodine’s inductive effects, influencing reactivity and binding affinity.

Hydrogen Bonding and Solubility

  • The ethoxy analog forms stronger hydrogen bonds via its oxygen atom, improving aqueous solubility. In contrast, the iodo group’s inertness reduces polar interactions, necessitating DMSO or DMF for dissolution .
  • Compounds with nitro or cyano groups (e.g., ) exhibit higher polarity but lower metabolic stability due to susceptibility to enzymatic reduction.

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